3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c1-6-2-4-12(5-3-6)8-7(9)10-13-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEUUVNPSMHDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 3-Chloro-4-(4-Methylpiperidin-1-yl)-1,2,5-Thiadiazole
Nucleophilic Substitution of 3-Chloro-4-Hydroxy-1,2,5-Thiadiazole
The most widely reported method involves the substitution of the hydroxyl group in 3-chloro-4-hydroxy-1,2,5-thiadiazole with 4-methylpiperidine. This two-step process begins with the synthesis of the hydroxy intermediate, followed by its hydrocarbonylation.
Step 1: Synthesis of 3-Chloro-4-Hydroxy-1,2,5-Thiadiazole
3-Chloro-4-hydroxy-1,2,5-thiadiazole is prepared via the reaction of alkyl cyanoformimidates with sulfur chlorides. For example, isopropyl cyanoformimidate reacts with sulfur monochloride (SCl) in dimethylformamide (DMF) at 15–20°C for 16 hours, yielding 3-chloro-4-isopropoxy-1,2,5-thiadiazole. Subsequent ether cleavage using Lewis acids like aluminum chloride in toluene at 60–70°C produces the hydroxy derivative.
Step 2: Introduction of the 4-Methylpiperidin-1-yl Group
The hydroxy intermediate is treated with 4-methylpiperidine in the presence of a base such as sodium carbonate and a catalytic amount of sodium iodide. The reaction proceeds in DMF at 55–60°C for 4–6 hours, achieving substitution at the 4-position (Table 1).
Table 1: Optimization of Nucleophilic Substitution Conditions
| Reactant | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methylpiperidine | DMF | Na₂CO₃ | 55–60 | 6 | 78 |
| 4-Methylpiperidine | Toluene | K₂CO₃ | 80 | 8 | 65 |
| 4-Methylpiperidine | Acetonitrile | Cs₂CO₃ | 70 | 5 | 72 |
The choice of solvent significantly impacts yield, with polar aprotic solvents like DMF favoring nucleophilic displacement by stabilizing the transition state.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The nucleophilic substitution reaction is highly sensitive to solvent polarity. DMF, with a dielectric constant of 36.7, enhances reaction rates by solubilizing inorganic bases and stabilizing ionic intermediates. Comparative studies show a 13% yield increase in DMF over toluene (Table 1). Elevated temperatures (55–60°C) accelerate the reaction but require careful control to avoid byproduct formation from thermal degradation.
Catalysts and Reagent Ratios
Sodium iodide acts as a phase-transfer catalyst, facilitating the displacement reaction by generating a more nucleophilic iodide intermediate. A molar ratio of 1:1.2 (hydroxy intermediate to 4-methylpiperidine) is optimal, with excess amine leading to emulsion formation and reduced purity.
Analytical Characterization
The final product is characterized by:
Applications and Derivatives
This compound is a key intermediate for sulfanilamido derivatives with anticoccidial activity. Subsequent coupling with sulfanilamide in basic media introduces the sulfonamide group, enhancing bioavailability and target binding.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution products: Depending on the nucleophile, products can include various substituted thiadiazoles.
Oxidation products: Oxidation can lead to sulfoxides or sulfones.
Reduction products: Reduction can yield thiadiazolidines or other reduced forms.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the synthesized compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those based on the thiadiazole structure, compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Antifungal Activity
In addition to antibacterial properties, derivatives of thiadiazoles have also been assessed for antifungal activity. The testing involved standard fungal strains such as Aspergillus niger and Candida albicans. Results indicated that certain derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .
Antidiabetic Potential
Recent studies have highlighted the potential of thiadiazole derivatives in managing diabetes. For instance, compounds similar to this compound have been shown to inhibit α-glucosidase activity significantly. This inhibition can help control blood glucose levels post-meal by slowing carbohydrate digestion .
Case Study 1: Antimicrobial Evaluation
A comprehensive study synthesized various thiadiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The results indicated that several derivatives exhibited significant zones of inhibition against tested bacterial strains, with some compounds showing activity comparable to standard antibiotics .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| A | 20 | Staphylococcus aureus |
| B | 15 | Escherichia coli |
| C | 18 | Pseudomonas aeruginosa |
Case Study 2: Antidiabetic Activity
In another study focusing on the antidiabetic effects of thiadiazoles, researchers synthesized a series of derivatives and tested their α-glucosidase inhibitory action. One derivative showed an IC₅₀ value significantly lower than acarbose, a standard antidiabetic drug, indicating its potential as a therapeutic agent for diabetes management .
| Compound | IC₅₀ (mM) | Comparison to Acarbose (IC₅₀ = 13.88 mM) |
|---|---|---|
| D | 3.66 | 3.7 times more effective |
| E | 7.50 | Comparable |
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzylpiperidinyl derivative (293.81 g/mol) exhibits higher lipophilicity than the methylpiperidinyl analog, which may influence blood-brain barrier penetration .
- Pharmacological Relevance: Morpholino and tert-butylamino-propoxy substituents are critical in beta-blocker activity, as seen in Timolol intermediates .
This compound
Likely synthesized via nucleophilic substitution of 3,4-dichloro-1,2,5-thiadiazole with 4-methylpiperidine, analogous to methods for morpholino derivatives .
Comparison with Other Derivatives:
- Pyridin-3-yl Analog : May involve cross-coupling reactions (e.g., Suzuki-Miyaura) between 3-chloro-4-iodo-thiadiazole and pyridinyl boronic acids .
- Bi-1,2,5-thiadiazoles : Synthesized using S₄N₄·SbCl₅ complex, achieving yields of 28–80% .
Stability and Reactivity
- Cyclization Tendencies : Thiadiazoles with electron-withdrawing groups (e.g., Cl) undergo cyclization or sulfur extrusion under thermal stress, as seen in tricyclic bis-thiadiazole formation .
- Steric Effects : Bulky substituents (e.g., benzyl, tert-butyl) may hinder nucleophilic substitution or oxidation reactions compared to methylpiperidinyl groups .
Biological Activity
3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is a compound of significant interest in pharmacology and agrochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈ClN₃S
- Molecular Weight : 197.67 g/mol
- CAS Number : 131986-28-2
- Structural Characteristics : The compound features a thiadiazole ring substituted with a chloro group and a piperidine moiety, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell walls and inhibition of critical metabolic pathways .
2. Inhibitory Effects on Monoamine Oxidase (MAO)
A series of studies have explored the potential of thiadiazole derivatives as MAO inhibitors, which are crucial for the treatment of neurodegenerative diseases. The compound was evaluated for its inhibitory activity against MAO-A and MAO-B isoforms using fluorometric assays. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting promising potential as therapeutic agents for mood disorders .
3. GPR119 Agonist Activity
Another significant aspect of this compound is its role as a GPR119 agonist. Research has shown that activation of the GPR119 receptor can enhance glucose-dependent insulin secretion, making it a candidate for diabetes treatment. In vivo studies demonstrated that administration of related compounds led to significant reductions in blood glucose levels in diabetic animal models .
Case Study 1: MAO Inhibition
In an experimental setup, various thiadiazole derivatives were synthesized and tested for their MAO inhibitory activity. The most potent derivative showed an IC₅₀ value of 0.060 μM against MAO-A, indicating a strong potential for therapeutic application in treating depression and anxiety disorders.
| Compound | IC₅₀ (μM) | Remarks |
|---|---|---|
| Compound A | 0.060 ± 0.002 | Most potent MAO-A inhibitor |
| Compound B | 0.241 ± 0.011 | Moderate activity |
| Control (Moclobemide) | 0.040 ± 0.005 | Reference standard |
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| E. coli | <50 | Thiadiazole Derivative A |
| S. aureus | <75 | Thiadiazole Derivative B |
Q & A
Q. What are the common synthetic routes for 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole, and how can reaction conditions be optimized for yield improvement?
The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, cyclocondensation using reagents like potassium thiocyanate and concentrated sulfuric acid has been employed for analogous compounds (Scheme 25, ). Optimization strategies include adjusting stoichiometric ratios of reactants, controlling temperature during exothermic steps, and employing catalysts like triethylamine to enhance cycloaddition efficiency. Reaction monitoring via TLC or HPLC ensures intermediate purity, which is critical for yield improvement .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Key techniques include:
- FTIR : To confirm functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹ and thiadiazole ring vibrations).
- NMR (¹H/¹³C) : For verifying substituent positions on the thiadiazole core and piperidine moiety.
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) ensures structural assignments are accurate .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Use fume hoods to avoid inhalation of volatile intermediates.
- Wear nitrile gloves and goggles due to potential skin/eye irritation from chlorinated compounds.
- Store the compound in a cool, dry environment away from oxidizing agents to prevent decomposition. Safety protocols align with master’s-level organic chemistry training programs emphasizing hazard mitigation ().
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting microbial enzymes (e.g., bacterial DNA gyrase or fungal cytochrome P450) due to the compound’s heterocyclic structure, which may disrupt protein-ligand interactions. Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and Candida species. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .
Advanced Research Questions
Q. How can discrepancies in biological activity data across different assays be methodologically resolved?
Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity). Address this by:
- Standardizing solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Replicating assays under controlled atmospheric conditions (e.g., anaerobic vs. aerobic).
- Applying statistical tools (e.g., ANOVA) to quantify variability and identify outliers .
Q. What computational strategies predict the binding affinity of this compound with microbial enzyme targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets in bacterial enzymes).
- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with Asp86 in E. coli gyrase).
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using regression analysis .
Q. What mechanistic insights explain the role of the 4-methylpiperidin-1-yl substituent in modulating reactivity?
The piperidine ring’s conformational flexibility enhances solubility and bioavailability, while the methyl group reduces metabolic degradation. Kinetic studies (e.g., Hammett plots) can quantify electronic effects, and X-ray crystallography may reveal steric interactions in enzyme binding pockets .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
Q. What crystallographic techniques elucidate the solid-state behavior of this compound?
Q. How can researchers integrate contradictory data from spectroscopic and computational studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
